molecular formula C19H12N4O B2786988 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-19-4

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2786988
CAS RN: 320417-19-4
M. Wt: 312.332
InChI Key: KDSUYOYVXORLRY-UHFFFAOYSA-N
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Description

“7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Synthesis Analysis

An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis involves a three-step reaction starting with these precursors .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Their photophysical properties can be tuned by using electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .

properties

IUPAC Name

7-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O/c20-12-15-13-22-23-18(10-11-21-19(15)23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSUYOYVXORLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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